![molecular formula CHB3Li2O7 B8058139 dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is a complex chemical compound that falls under the category of lithium borates. This compound is known for its unique structure, which includes lithium, boron, oxygen, and formyloxy groups. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate typically involves the reaction of lithium hydroxide with boric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is obtained through crystallization and subsequent drying processes . The reaction can be represented as follows:
2LiOH+2H3BO3→Li2B4O7+6H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where lithium hydroxide and boric acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state borates.
Reduction: It can be reduced to form lower oxidation state borates.
Substitution: The formyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various borate compounds with different oxidation states and functional groups, depending on the reagents and conditions used .
Applications De Recherche Scientifique
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other borate compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism by which dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved include the modulation of oxidative stress and the stabilization of certain molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium tetraborate: Similar in structure but lacks the formyloxy group.
Sodium borate: Contains sodium instead of lithium and has different chemical properties.
Potassium borate: Contains potassium and is used in different applications.
Uniqueness
dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other borates may not be effective .
Propriétés
IUPAC Name |
dilithium;formyloxy-[oxido(oxoboranyloxy)boranyl]oxyborinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHB3O7.2Li/c5-1-9-3(7)11-4(8)10-2-6;;/h1H;;/q-2;2*+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFDNIRLARNHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHB3Li2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
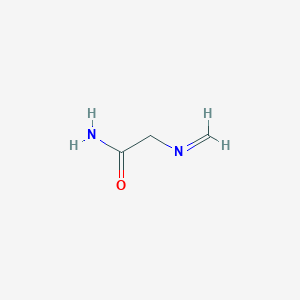
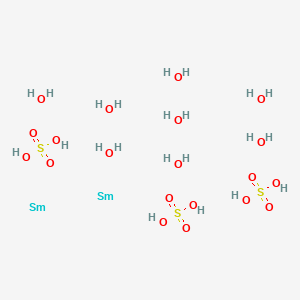
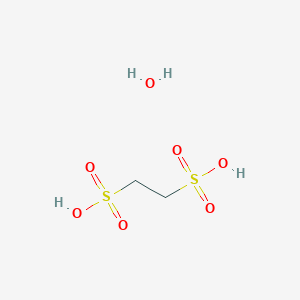
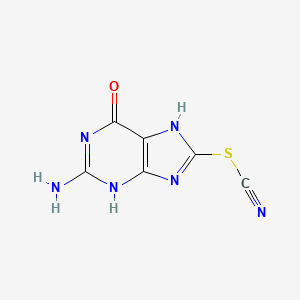
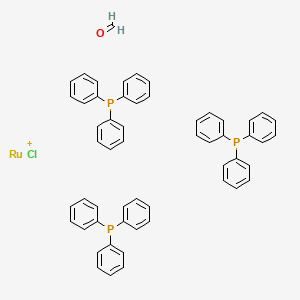
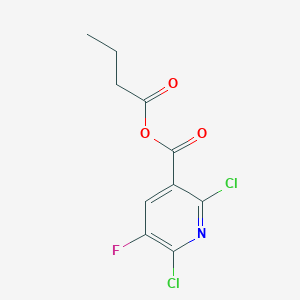
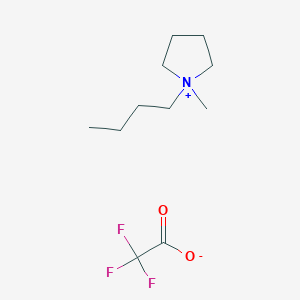
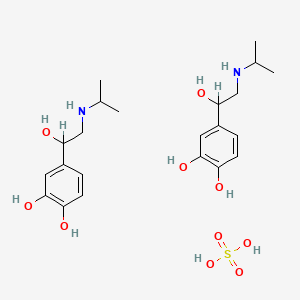
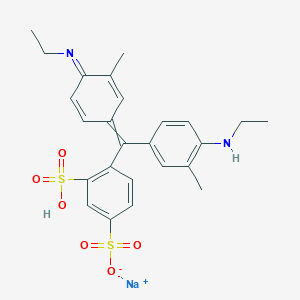
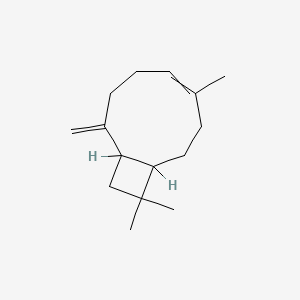
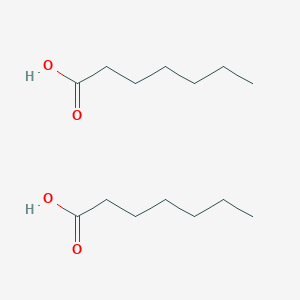
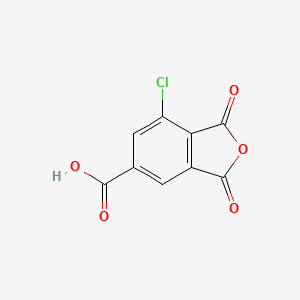
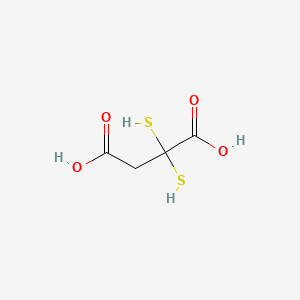
![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)
